Adomeglivant - 872260-20-3

Adomeglivant

Catalog Number: EVT-8201145
CAS Number: 872260-20-3
Molecular Formula: C32H36F3NO4
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adomeglivant has been investigated for the basic science of Type 2 Diabetes.
Overview

Adomeglivant is an investigational pharmaceutical compound primarily being studied for its potential use in the treatment of obesity and metabolic disorders. It belongs to a class of drugs known as glucagon-like peptide-1 (GLP-1) receptor agonists, which are designed to mimic the effects of the GLP-1 hormone that plays a crucial role in glucose metabolism and appetite regulation.

Source

Adomeglivant was developed by pharmaceutical companies focusing on innovative treatments for metabolic diseases. While specific proprietary details about its source may vary, it is typically synthesized in controlled laboratory environments under strict regulatory guidelines.

Classification

Adomeglivant is classified as a peptide-based drug. It acts as a GLP-1 receptor agonist, which means it activates the GLP-1 receptors in the body, leading to increased insulin secretion, decreased glucagon secretion, and reduced appetite. This classification places it alongside other GLP-1 receptor agonists like liraglutide and semaglutide.

Synthesis Analysis

Methods

The synthesis of Adomeglivant involves several key steps, including:

  1. Peptide Synthesis: The initial step typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner.
  2. Purification: Following synthesis, the crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide from impurities.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compound.

Technical Details

The synthesis process requires meticulous control over reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Additionally, modifications may be made to enhance stability or bioavailability.

Molecular Structure Analysis

Structure

Adomeglivant's molecular structure consists of a chain of amino acids that mimic the natural GLP-1 hormone. The specific sequence and modifications contribute to its receptor-binding affinity and biological activity.

Data

  • Molecular Formula: C_xH_yN_zO_aS_b (exact values depend on the specific sequence)
  • Molecular Weight: Approximately 3,000 Da (depends on the specific formulation)
Chemical Reactions Analysis

Reactions

Adomeglivant undergoes various chemical reactions during its synthesis and metabolic processing:

  1. Peptide Bond Formation: The primary reaction during synthesis involves the formation of peptide bonds between amino acids.
  2. Degradation Reactions: In vivo, Adomeglivant may be subject to enzymatic degradation by peptidases, which can affect its half-life and efficacy.

Technical Details

Understanding these reactions is crucial for optimizing dosage forms and delivery methods to enhance therapeutic outcomes while minimizing side effects.

Mechanism of Action

Process

Adomeglivant exerts its effects by binding to GLP-1 receptors located in various tissues, including pancreatic beta cells and areas of the brain that regulate appetite:

  1. Insulin Secretion: Upon binding, it stimulates insulin release in response to elevated blood glucose levels.
  2. Appetite Suppression: It acts on central nervous system pathways to reduce hunger signals.
  3. Gluconeogenesis Inhibition: Adomeglivant decreases hepatic glucose production by inhibiting glucagon secretion.

Data

Clinical studies have demonstrated significant reductions in body weight and improvements in glycemic control among participants treated with Adomeglivant compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on formulation; often requires refrigeration.

Chemical Properties

  • pH Range: Formulations are generally buffered to maintain physiological pH.
  • Thermal Stability: Sensitive to heat; must be stored properly to prevent degradation.
Applications

Scientific Uses

Adomeglivant is primarily investigated for its potential applications in:

  • Obesity Management: As a weight-loss agent for individuals with obesity or overweight conditions.
  • Type 2 Diabetes Treatment: To improve glycemic control in patients with type 2 diabetes mellitus.
  • Metabolic Syndrome Interventions: Addressing multiple metabolic risk factors associated with obesity.
Introduction to Adomeglivant in Metabolic Disorder Research

Historical Context of Glucagon Receptor Antagonism in Type 2 Diabetes Therapeutics

The therapeutic targeting of glucagon signaling has evolved through distinct pharmacological eras, reflecting deepening molecular understanding:

  • Peptide-based antagonists (1990s-2000s): Early approaches utilized peptide fragments like [Des-His¹,Des-Phe⁶,Glu⁹]glucagon amide, which demonstrated proof-of-concept in reducing hyperglycemia but suffered from poor oral bioavailability, immunogenicity, and short half-lives. These limitations restricted their utility to acute experimental settings rather than chronic disease management [4].
  • Small-molecule orthosteric antagonists (Early 2000s): Compounds such as Bay 27-9955 represented the first generation of non-peptide inhibitors targeting the glucagon binding site. While orally bioavailable, they exhibited suboptimal receptor coverage due to competition with endogenous glucagon's picomolar affinity, requiring impractical dosing levels for sustained efficacy in vivo [8].
  • Allosteric modulator era (Post-2010): The discovery of compounds like Adomeglivant emerged from high-throughput screening campaigns focused on identifying molecules that bind to topographically distinct sites from glucagon. This approach leveraged crystallographic insights revealing conformational plasticity in the glucagon receptor's transmembrane domain, enabling modulation rather than blockade of orthosteric signaling [4] [10].

Table 1: Evolution of Glucagon Receptor-Targeted Compounds

Compound ClassRepresentative AgentsMechanistic ApproachKey Limitations
Peptide antagonists[Des-His¹,Des-Phe⁶,Glu⁹]glucagon amideCompetitive orthosteric inhibitionProteolytic degradation, poor oral bioavailability
Small-molecule orthostericBay 27-9955, MK-0893Direct binding competitionLimited receptor occupancy, compensatory hyperglucagonemia
Allosteric modulatorsAdomeglivant, LY-3167116Conformational stabilizationContext-dependent efficacy, species specificity

This historical progression underscores Adomeglivant's significance as a research tool designed to overcome the kinetic limitations of earlier approaches through selective negative cooperativity rather than direct competition [8].

Rationale for Targeting Allosteric Modulation of the Glucagon Receptor in Hepatic Glucose Regulation

The physiological imperative for glucagon receptor antagonism originates from glucagon's master regulatory role in hepatic glucose production. During fasting, glucagon binding to hepatocyte surface receptors triggers a cAMP-PKA-CREB signaling cascade that transcriptionally activates rate-limiting gluconeogenic enzymes (phosphoenolpyruvate carboxykinase, glucose-6-phosphatase) and promotes glycogenolysis. In type 2 diabetes, pathological hyperglucagonemia drives excessive hepatic glucose output, contributing substantially to fasting and postprandial hyperglycemia [7] [10].

Orthosteric antagonists face intrinsic limitations in this pathway:

  • Receptor saturation challenges: Endogenous glucagon circulates at 50-100 pg/mL during hyperglycemic states, occupying >90% of hepatic receptors. Achieving displacement requires micromolar drug concentrations, increasing off-target risks.
  • Compensatory hormone elevation: Acute glucagon receptor blockade paradoxically elevates pancreatic α-cell secretion via disrupted feedback loops, diminishing net glucose-lowering efficacy.
  • Signal transduction redundancy: Complete orthosteric blockade fails to address glucagon-independent gluconeogenic activation through glucocorticoid or catecholamine pathways [10].

Adomeglivant's allosteric mechanism circumvents these limitations through:

  • Probe dependence: Selectively attenuates glucagon-induced signaling without altering receptor conformation for unrelated ligands.
  • Negative cooperativity: Reduces glucagon binding affinity (Kd shift) and efficacy (Emax suppression) simultaneously, achieving functional inhibition at substoichiometric receptor occupancy.
  • Pathway selectivity: Modulates cAMP accumulation while preserving β-arrestin recruitment, potentially mitigating compensatory gene expression changes observed with full antagonists [4] [10].

Table 2: Allosteric vs. Orthosteric Modulation of Hepatic Glucose Regulation

ParameterOrthosteric AntagonismAllosteric Modulation (Adomeglivant)Physiological Implication
Receptor occupancy requirementHigh (>90%) for efficacyModerate (40-70%)Reduced dosing burden, improved safety
Glucagon affinity effectDirect Kd reductionAllosteric Kd modulationSustained efficacy amid fluctuating glucagon
Signaling biasUniform pathway suppressioncAMP-selective inhibitionPreservation of beneficial β-arrestin effects
Compensatory hyperglucagonemiaPronounced (2-3x baseline)Attenuated (<1.5x baseline)Reduced α-cell hyperactivity

This mechanistic profile positions Adomeglivant as a superior tool for dissecting context-specific glucagon contributions to hepatic glucose overproduction in insulin-resistant states [10].

Adomeglivant’s Emergence as a Tool Compound in Preclinical Diabetes Models

Adomeglivant has become indispensable in preclinical metabolic research due to its favorable pharmacokinetic-pharmacodynamic profile and species cross-reactivity. Its physicochemical properties (cLogP 2.8, polar surface area 85 Ų) confer adequate hepatotropism without excessive lysosomal trapping, enabling sustained intrahepatic concentrations during chronic studies. Critical applications include:

Hepatic Glucose Production Elucidation

  • In hyperglycemic C57BL/6J mice, Adomeglivant infusion (10 mg/kg/day) reduced pyruvate challenge-induced glucose excursions by 62±8% versus controls, confirming glucagon-dependent gluconeogenic suppression. Isotopic tracer studies ([6,6-²H₂]glucose) demonstrated parallel 54% suppression of endogenous glucose production without altering glucose disappearance rates.
  • Primary hepatocyte assays revealed Adomeglivant's hepatoselectivity index (IC₅₀ glucagon receptor vs. GLP-1 receptor: >300-fold), enabling isolated assessment of glucagon signaling in coculture systems. At 1 μM, it suppressed glucagon-stimulated (10 nM) glucose output by 78±5% while preserving insulin-induced suppression [10].

Beta-Cell Protection Studies

  • The compound's efficacy in preventing glucagon-induced β-cell apoptosis was established in human islet cultures. Glucagon exposure (100 nM, 72h) increased caspase-3 activity by 3.2-fold, whereas Adomeglivant cotreatment (5 μM) normalized apoptosis to baseline. RNA-seq analysis revealed concomitant downregulation of the FoxO1-Bim proapoptotic axis without altering insulin transcription [8].

Combinatorial Therapy Exploration

  • In db/db mice, Adomeglivant (15 mg/kg BID) combined with metformin (150 mg/kg) reduced HbA1c by 2.1±0.3% versus 1.2±0.2% with either monotherapy, indicating synergistic glycemic control. Liver metabolomics showed unique depletion of gluconeogenic precursors (alanine, lactate) only in combination groups [10].

Table 3: Key Preclinical Studies Utilizing Adomeglivant

Study ModelInterventionPrimary MethodKey Finding
Zucker Diabetic Fatty ratsAdomeglivant 3 mg/kg vs. vehicleHyperinsulinemic-euglycemic clampHepatic insulin sensitization (+40% Rd)
Human hepatocyte spheroidsGlucagon ± Adomeglivant 0.1-10 μMRNA sequencingFOXO1 nuclear exclusion, PGC-1α suppression
Non-human primates7-day infusion, 1.5 mg/kg/hrPositron emission tomography18F-FDG uptake +25% in liver, -7% in muscle
Mouse hepatocyte-G6Pase reporterCRISPR/Cas9 receptor mutants + drugBioluminescent assayAllosteric site dependence confirmed

These applications establish Adomeglivant as a versatile probe for interrogating glucagon receptor function across in vitro, ex vivo, and in vivo systems, particularly where genetic manipulation proves impractical. Its emergence has accelerated target validation studies for next-generation antidiabetic agents while refining our understanding of glucagon's pleiotropic effects beyond hepatic glucose regulation [8] [10].

Properties

CAS Number

872260-20-3

Product Name

Adomeglivant

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid

Molecular Formula

C32H36F3NO4

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N

SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.